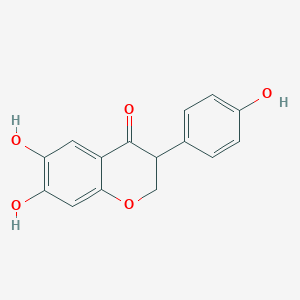

6-Hydroxydihydrodaidzein

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

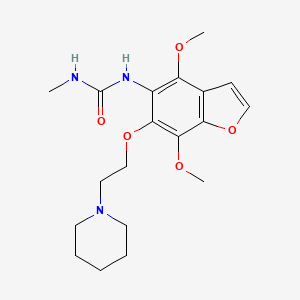

6-Hydroxydihydrodaidzein, also known as 4'67-trihydroxyisoflavanone, belongs to the class of organic compounds known as isoflavanones. These are polycyclic compounds containing an isoflavan skeleton which bears a ketone at position C4. 6-Hydroxydihydrodaidzein is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Hydroxydihydrodaidzein has been primarily detected in urine. Within the cell, 6-hydroxydihydrodaidzein is primarily located in the cytoplasm.

Applications De Recherche Scientifique

Enhancing Adipocyte Differentiation and Glucose Uptake

6-Hydroxydihydrodaidzein (6-HD) has been found to enhance adipocyte differentiation and insulin-stimulated glucose uptake in 3T3-L1 cells. This process is facilitated through increased expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhanced binding protein alpha (C/EBPα), as well as the facilitation of glucose transporter type 4 (GLUT4) protein translocation to cell membranes. This suggests 6-HD's potential in managing diabetes (Li Chen, Qun-yi Li, Xiaojin Shi, Shi-Long Mao, Yong-Li Du, 2013).

Antioxidative Properties in Fermented Soybean Products

6-Hydroxydaidzein (6-OHD) has been identified as a potent antioxidative component in fermented soybean foods. Along with other o-dihydroxyisoflavones, 6-OHD contributes to the protection against oxidative deterioration during the processing of these products (H. Esaki, S. Kawakishi, Y. Morimitsu, T. Osawa, 1999).

Potential in Parkinson's Disease Models

6-Hydroxydopamine (6-OHDA) has been widely used in Parkinson's disease models. Studies have shown that pretreatment with nerve growth factor (NGF) can inhibit apoptosis and necrosis induced by 6-OHDA, suggesting a potential protective mechanism against Parkinsonian neurodegeneration (E. Kavanagh, John Loughlin, Kate Reed Herbert, P. Dockery, Afshin Samali, K. Doyle, A. Gorman, 2006).

Neuroprotective Effects Against Dopaminergic Cell Death

6-OHDA-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cδ. This insight is crucial in understanding the cellular mechanism of 6-OHDA-induced neurodegeneration, often utilized in experimental models for Parkinson disease (Katharine Hanrott, Louise Gudmunsen, M. O'Neill, S. Wonnacott, 2006).

Biochemical Applications in Microbial Systems

6-Hydroxynicotinate 3-monooxygenase, a membrane-bound enzyme from Pseudomonas fluorescens TN5, catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. The enzyme is used in synthesizing 2,5-dihydroxypyridine, a precursor for the chemical synthesis of 5-aminolevulinic acid, which finds applications in plant growth hormones, herbicides, and cancer therapy (H. Nakano, M. Wieser, B. Hurh, T. Kawai, T. Yoshida, T. Yamane, T. Nagasawa, 1999).

Effects on GABA(A) Receptor Subtype Selectivity

6-Hydroxyflavone (6HF) has shown to partially potentiate GABA-induced currents in cortical neurons, displaying significant preference for alpha(2)- and alpha(3)-containing subtypes over alpha(1)- and alpha(5)-containing subtypes. This indicates potential as a drug candidate for the treatment of anxiety-like disorders (Lihuan Ren, Feng Wang, Zhiwen Xu, W. Chan, Cunyou Zhao, H. Xue, 2010).

Role in Biotransformation Processes

The compound has been used in the development of genetically modified microorganisms for the biotransformation of daidzein, a major soy isoflavone, through gene cloning of cytochrome P450 enzyme systems (Kwon‐Young Choi, Eunok Jung, Hyungdon Yun, Yung-Hun Yang, Byung-gee Kim, 2014).

Propriétés

Numéro CAS |

94105-87-0 |

|---|---|

Nom du produit |

6-Hydroxydihydrodaidzein |

Formule moléculaire |

C15H12O5 |

Poids moléculaire |

272.25 g/mol |

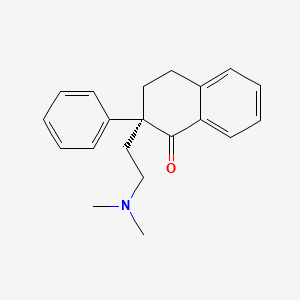

Nom IUPAC |

6,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-6,11,16-18H,7H2 |

Clé InChI |

ZAIJTQZQMCNJHG-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)C2=CC(=C(C=C2O1)O)O)C3=CC=C(C=C3)O |

SMILES canonique |

C1C(C(=O)C2=CC(=C(C=C2O1)O)O)C3=CC=C(C=C3)O |

Synonymes |

6,7,4'-trihydroxyisoflavanone |

Origine du produit |

United States |

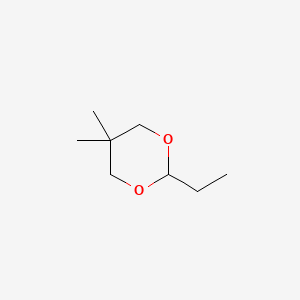

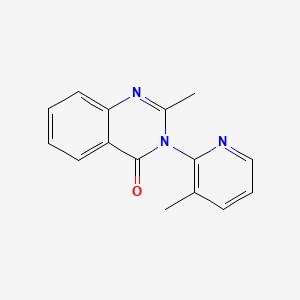

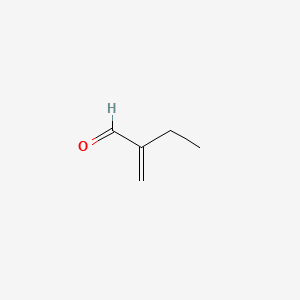

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)

![Acetamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B1207804.png)